molecular formula C18H17NO4S B2628993 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide CAS No. 2034396-67-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2628993
CAS No.: 2034396-67-1
M. Wt: 343.4
InChI Key: UMSQZPHMLAARLH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a synthetic benzamide derivative of interest in scientific research, particularly in medicinal chemistry and drug discovery. This compound features a hybrid molecular structure incorporating both furan and thiophene heterocyclic rings, which are electron-rich aromatic systems known to influence binding affinity and metabolic stability in bioactive molecules . The presence of the 2-methoxybenzamide moiety is a common pharmacophore found in compounds investigated for various biological activities . In chemical research, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structure offers multiple sites for chemical modification, allowing researchers to explore structure-activity relationships (SAR) . The heterocyclic components may also make it a candidate for use in the development of organic semiconductors and other advanced materials . From a biological perspective, structurally similar benzamide derivatives have been investigated for a range of potential therapeutic properties. Related compounds have been explored for their antimicrobial and anticancer activities in preliminary research . The exact mechanism of action for this specific compound is research-dependent but may involve interaction with specific enzymatic or receptor targets, modulating their activity and leading to various biological effects . Researchers value this scaffold for its flexibility. Systematic modifications to the benzamide domain, the heterocyclic ethyl chain, or the introduction of substituents like fluorine can optimize properties such as potency, selectivity, and pharmacokinetics, as seen in close analogs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-15-6-3-2-5-14(15)17(20)19-12-18(21,13-8-10-24-11-13)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSQZPHMLAARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-furyl and 3-thienyl derivatives, followed by their coupling with 2-methoxybenzamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of environmentally friendly processes to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan/Thiophene Hybrids

(a) N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
  • Key Differences :
    • Substituent Position: The thiophene ring is at position 2 (vs. 3 in the target compound).
    • Functional Group: A sulfonamide replaces the benzamide, and a benzoxazole ring is present.
  • The benzoxazole moiety may increase metabolic stability due to its planar, aromatic structure .
(b) 2-Chloro-N-[(2R)-1-(4-cyanophenyl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl]-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzamide
  • Key Differences: Additional Substituents: A 4-cyanophenyl group and a dioxoisoindolinyl moiety. Stereochemistry: Contains chiral centers (R-configuration).
  • Implications: The cyanophenyl group may enhance binding to hydrophobic pockets in proteins . The dioxoisoindolinyl group could improve pharmacokinetic properties by reducing oxidative metabolism .

Compounds with Similar Amide Linkages

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences :
    • Simplified Backbone: Lacks heterocyclic rings (furan/thiophene).
    • Bulky Substituents: A 1,1-dimethylethyl group replaces the hydroxyethyl bridge.
  • The tert-butyl group may enhance steric hindrance, affecting conformational flexibility .
(b) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • Key Differences :
    • Thiazole Integration: A thiazole ring replaces the thiophene.
    • Substitution Pattern: The methoxy group is on the benzylamine rather than the benzamide.
Table 1: Comparative Data for Selected Analogues
Compound Yield (%) Key Spectroscopic Data (NMR) Functional Groups Reference
Target Compound N/A δ 7.2–7.8 (aromatic H), δ 4.5 (hydroxyethyl) Furan, thiophene, benzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 85 δ 1.3 (CH₃), δ 7.1–7.4 (aromatic H) Benzamide, tert-butyl
(R)-5-(N-(2-(Furan-2-yl)ethyl)-...acetate 86 δ 5.1 (chiral center), δ 2.1 (methyl) Furan, sulfonamide
  • Synthesis Insights: The target compound’s synthesis likely parallels methods for similar benzamides, such as coupling carboxylic acids or acyl chlorides with amino alcohols . Lower yields in furan/thiophene hybrids (e.g., 53% in ) suggest challenges in stabilizing reactive intermediates during heterocycle formation .

Pharmacological and Toxicological Considerations

  • Bioactivity Gaps: No direct toxicological data exist for the target compound. However, structurally related thiophene derivatives (e.g., Thiophene Fentanyl Hydrochloride) exhibit uncharacterized toxicity profiles, warranting caution in biomedical applications .
  • Metabolic Stability : Compounds with methoxy groups (e.g., 2-methoxybenzamide) often show prolonged half-lives due to reduced Phase I metabolism .

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